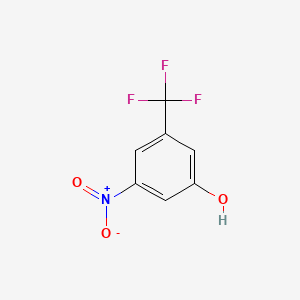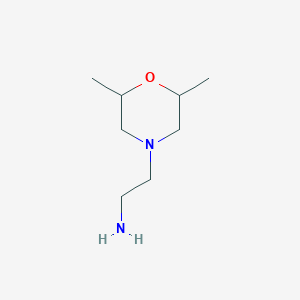
5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid
Vue d'ensemble
Description
5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid (5-t-butyl-3-methyl-5-oxovaleric acid, or 5-tBMOVA) is a synthetic organic acid with a wide range of potential applications in the fields of chemistry, pharmacology, and biochemistry. It is a derivative of oxovaleric acid, a naturally occurring organic acid, and is synthesized using a variety of methods. In addition to its use as a reagent in organic synthesis, 5-tBMOVA has a wide range of potential applications, including in the fields of drug development and as a food preservative.
Mécanisme D'action
The mechanism of action of 5-tBMOVA is not completely understood. However, it is believed that 5-tBMOVA acts as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. It is also believed that 5-tBMOVA is able to interact with certain proteins, such as those involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-tBMOVA are not completely understood. However, it is believed that 5-tBMOVA may be able to inhibit certain enzymes involved in the metabolism of drugs, as well as interact with certain proteins involved in the regulation of cell growth and differentiation. In addition, 5-tBMOVA has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-tBMOVA in laboratory experiments include its low cost, its availability in various forms, and its stability in solution. The main limitation of using 5-tBMOVA in laboratory experiments is that its mechanism of action is not completely understood, and its potential effects on biochemical and physiological processes are not yet fully known.
Orientations Futures
The potential future applications of 5-tBMOVA include its use in the development of new drugs, its use as a food preservative, and its use as a reagent in organic synthesis. In addition, further research is needed to better understand the biochemical and physiological effects of 5-tBMOVA and to develop more efficient methods of synthesis. Finally, further research is needed to explore the potential of 5-tBMOVA as an antioxidant and its potential role in the prevention of certain diseases.
Méthodes De Synthèse
5-tBMOVA can be synthesized using several different methods. The most common method is the acid-catalyzed esterification of oxovaleric acid with 4-tert-butylphenol. This method involves the reaction of oxovaleric acid with 4-tert-butylphenol in the presence of an acid catalyst, such as sulfuric acid, to produce 5-tBMOVA. Other methods of synthesis include the reaction of oxovaleric acid with 4-tert-butylbenzaldehyde, the reaction of oxovaleric acid with 4-tert-butylbenzyl chloride, and the reaction of oxovaleric acid with 4-tert-butylbenzoic acid.
Applications De Recherche Scientifique
5-tBMOVA has a wide range of potential applications in the fields of chemistry, pharmacology, and biochemistry. In the field of chemistry, 5-tBMOVA has been used as a reagent in organic synthesis, as a catalyst for the synthesis of other compounds, and as a stabilizer for compounds in solution. In the field of pharmacology, 5-tBMOVA has been used in the development of new drugs, as a preservative in pharmaceutical formulations, and as a food preservative. In the field of biochemistry, 5-tBMOVA has been used in the study of enzyme-catalyzed reactions, as a substrate for enzyme-catalyzed reactions, and as a stabilizer for enzymes in solution.
Propriétés
IUPAC Name |
5-(4-tert-butylphenyl)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-11(10-15(18)19)9-14(17)12-5-7-13(8-6-12)16(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXVVJVOXBGDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C(C)(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373827 | |
| Record name | 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid | |
CAS RN |
845781-47-7 | |
| Record name | 4-(1,1-Dimethylethyl)-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




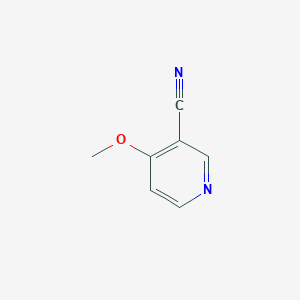
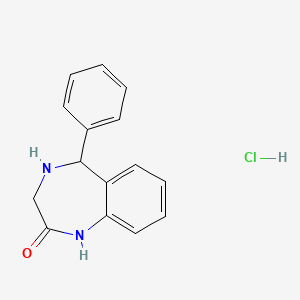


![(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid](/img/structure/B1302548.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1302552.png)


![4-[2-(Fmoc-amino)ethoxy]-benzoic acid](/img/structure/B1302558.png)
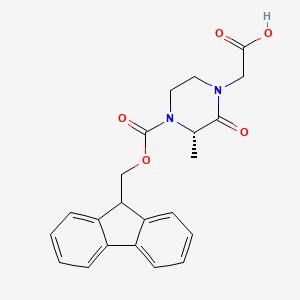
![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione](/img/structure/B1302563.png)
